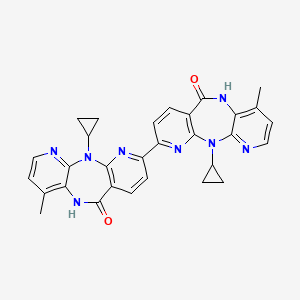
N-Desmethyl Diphenhydramine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Diphenhydramine-d3 Hydrochloride: is a deuterium-labeled derivative of N-Desmethyl Diphenhydramine Hydrochloride. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
科学的研究の応用
N-Desmethyl Diphenhydramine-d3 Hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for the quantification and analysis of N-Desmethyl Diphenhydramine in biological samples.
Metabolic Studies: The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the identification of metabolites.
Drug Development: Employed in the development and validation of analytical methods for drug testing and quality control.
Chemical Research: Used in studies involving reaction mechanisms and the effects of deuterium substitution on chemical properties.
作用機序
Target of Action
N-Desmethyl Diphenhydramine-d3 Hydrochloride, also known as 2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride, primarily targets the Histamine Receptor . Histamine receptors are a class of G protein-coupled receptors which bind histamine as their primary endogenous ligand .
Mode of Action
The compound interacts with its targets, the histamine receptors, and acts as an inhibitor . This means it blocks the action of histamine, a neurotransmitter in the body that plays a key role in allergic reactions .
Biochemical Pathways
The compound affects the Histamine signaling pathway . By inhibiting the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Pharmacokinetics
The compound is deuterium labeled . Deuterium is a stable isotope of hydrogen that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the histamine receptor, which can lead to a decrease in the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the body, and individual genetic variations can all impact the effectiveness of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diphenhydramine-d3 Hydrochloride involves the deuteration of N-Desmethyl Diphenhydramine. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Diphenhydramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyl Diphenhydramine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-Desmethyl Diphenhydramine-d3 Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can participate in substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Parent amine form.
Substitution Products: Compounds with different functional groups replacing the deuterium atoms.
類似化合物との比較
N-Desmethyl Diphenhydramine Hydrochloride: The non-deuterated form of the compound.
Diphenhydramine Hydrochloride: The parent compound from which N-Desmethyl Diphenhydramine is derived.
Deuterated Antihistamines: Other deuterium-labeled antihistamines used for similar research purposes.
Uniqueness: N-Desmethyl Diphenhydramine-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved tracking and quantification in metabolic studies. This labeling also allows for the investigation of the effects of deuterium substitution on the compound’s pharmacokinetic and metabolic profiles.
特性
IUPAC Name |
2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)


![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)




![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
